molecular formula C5H10ClNO B569429 (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 601515-79-1

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B569429
CAS No.: 601515-79-1
M. Wt: 135.591
InChI Key: ZFOKPFPITUUCJX-TYSVMGFPSA-N
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Description

(1R,4R)-2-Oxa-5-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features both an oxygen and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furans with olefinic or acetylenic compounds, which forms the bicyclic core structure . This is followed by various functional group transformations to introduce the oxygen and nitrogen atoms in the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert the compound into different derivatives.

    Substitution: Various substitution reactions can be performed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide for oxidation , reducing agents such as hydrogen gas in the presence of palladium catalysts for reduction , and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds that lack one of these heteroatoms.

Properties

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOKPFPITUUCJX-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN[C@H]1CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601515-79-1
Record name (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride
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